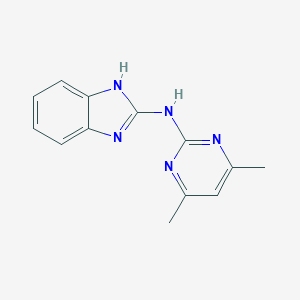

1H-苯并咪唑-2-胺,N-(4,6-二甲基-2-嘧啶基)-

描述

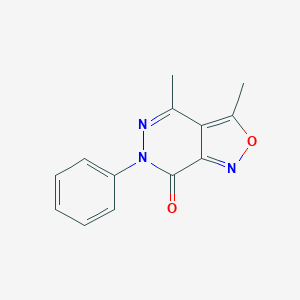

The compound "1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-" is a heterocyclic compound that features a benzimidazole ring fused with a pyrimidine ring. This structure is significant in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related benzimidazole-pyrimidine derivatives has been reported through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Another approach involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, yielding methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can be further modified . These methods demonstrate the versatility of synthetic routes available for constructing the benzimidazole-pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of benzimidazole-pyrimidine derivatives has been characterized using various spectroscopic techniques, including UV-vis, FT-IR, and 1H NMR, as well as single-crystal X-ray diffraction . The crystal structure analysis reveals that these compounds often exhibit intramolecular hydrogen bonding, contributing to their stability and conformation . Density functional theory (DFT) calculations further provide insights into the electronic structure, charge distribution, and chemical reactivity of these molecules .

Chemical Reactions Analysis

Benzimidazole-pyrimidine derivatives participate in a range of chemical reactions. For example, they can be used to synthesize novel azo dyes by linking various aniline derivatives to the core structure . Additionally, they can undergo modifications such as methylation, hydrogenation, and reactions with amines or alcohols to yield a variety of functionalized products . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole-pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups affects their absorption properties . Theoretical studies, including DFT calculations, provide valuable information on the thermodynamic properties, HOMO-LUMO energy levels, and molecular electrostatic potential, which are important for understanding the reactivity and stability of these compounds . The antibacterial and anticancer activities of some derivatives have been evaluated, demonstrating the significance of this scaffold in drug discovery .

科学研究应用

合成和生物活性

已经合成了一系列涉及 1H-苯并咪唑-2-基的衍生物,因为它们具有潜在的生物活性。例如,通过使取代的氰基吡啶衍生物反应合成的化合物显示出轻度至中度的抗菌和抗氧化活性 (Maheswaran 等人,2012 年)。类似地,在微波辐射下,N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺与取代的酸酰肼缩合,产生了具有显着杀虫和抗菌潜力的化合物 (Deohate 和 Palaspagar,2020 年)。

抗炎应用

从具有抗炎特性的 2-胍基苯并咪唑合成的化合物已被发现,对白化大鼠角叉菜胶诱导的爪水肿表现出显着的活性,与标准抗炎药相当 (Prajapat 和 Talesara,2016 年)。

催化合成和应用

对苯并咪唑并[1,2-c]嘧啶-1-胺及其类似物的催化合成研究探索了这些化合物在中等至良好产率中的效用,突出了铜催化的 C-N 偶联和环化过程的作用 (Dao 等人,2017 年)。

抗菌活性

几项研究合成了苯并咪唑基衍生物,并评估了它们的体外抗菌活性,证明了对各种细菌和真菌菌株的有效性,这突出了这些化合物在开发新的抗菌剂中的潜力 (Yadav 等人,2009 年)。

抗癌和抗真菌作用

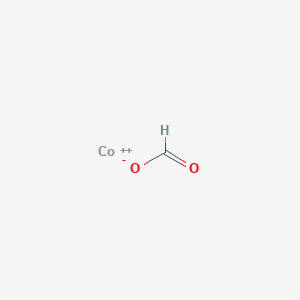

已经合成了含有苯并咪唑配体的 novel 络合物,显示出作为抗癌化合物的潜力,其结构使用各种物理化学技术阐明。这些络合物对几种癌细胞系的活性与顺铂相当,同时具有抗菌活性 (Ghani 和 Mansour,2011 年)。

属性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVBFULRWYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172764 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

CAS RN |

19206-90-7 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019206907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。